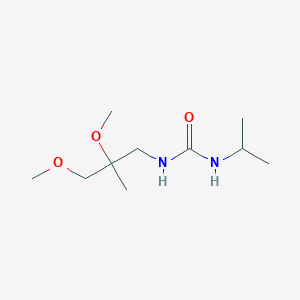

3-(2,3-Dimethoxy-2-methylpropyl)-1-(propan-2-yl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethoxy-2-methylpropyl)-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-8(2)12-9(13)11-6-10(3,15-5)7-14-4/h8H,6-7H2,1-5H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQVIBPEXDPTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C)(COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,3-Dimethoxy-2-methylpropyl)-1-(propan-2-yl)urea, with the molecular formula C10H22N2O3 and a molecular weight of 218.297 g/mol, is a compound of interest in biological research due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : 1-(2,3-dimethoxy-2-methylpropyl)-3-propan-2-ylurea

- Molecular Weight : 218.297 g/mol

- Purity : Typically 95%.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- P-Glycoprotein Modulation : This compound may influence P-glycoprotein (P-gp), a crucial efflux transporter involved in drug absorption and disposition. Studies have shown that certain urea derivatives can modulate P-gp activity, potentially enhancing the bioavailability of co-administered drugs .

- CYP450 Enzyme Interaction : The compound might also affect cytochrome P450 enzymes, which are vital for drug metabolism. Increased activity of CYP3A4 has been noted in studies involving similar compounds, suggesting a potential for drug-drug interactions that could enhance or inhibit the metabolism of various pharmaceuticals .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been assessed through various experimental models:

Table 1: Summary of Biological Activities

Case Study 1: In Vitro Assessment of P-Glycoprotein Modulation

In a study assessing the effects of various compounds on P-glycoprotein activity, researchers found that treatment with derivatives similar to this compound resulted in significant increases in the intracellular accumulation of RHO123 in Caco-2 cells. This suggests a potential for enhancing the absorption and efficacy of co-administered drugs .

Case Study 2: CYP450 Screening

Another investigation utilized CYP450 screening kits to evaluate the metabolic impact of this compound's metabolites on CYP3A activity. The results indicated an increase in enzyme activity compared to controls, highlighting the compound's role in modulating metabolic pathways and its implications for drug interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of BK49738 with other compounds listed in the same source () highlights differences in molecular properties, pricing, and structural features.

Table 1: Comparative Analysis of BK49738 and Select Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (1 mg, USD) | Key Functional Groups |

|---|---|---|---|---|---|

| BK49738 | C₁₀H₂₂N₂O₃ | 218.29 | 90% | 402.00 | Urea, dimethoxypropyl, isopropyl |

| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 95% | 52.00 | Cyano, pyridine |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 98% | 74.00 | Nitro, phenol |

| 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | C₈H₅BrN₂O | 225.04 | 95% | 198.00 | Bromo, pyrrolopyridine, aldehyde |

| 1-Ethylbenzimidazolone | C₉H₁₀N₂O | 162.19 | 97% | 108.00 | Benzimidazolone, ethyl |

Key Observations:

- Structural Complexity: BK49738 exhibits greater molecular weight and structural intricacy compared to simpler aromatic compounds like 2-cyanopyridine or 4-nitrophenol. Its urea backbone and branched alkoxy groups distinguish it from heterocyclic or nitro-substituted analogs .

- Pricing: BK49738 is significantly more expensive than other listed compounds (e.g., 2-cyanopyridine at $52.00/mg vs. BK49738 at $402.00/mg), likely due to its synthetic complexity and niche research applications .

- Functional Groups : Unlike brominated or nitro-containing compounds, BK49738’s dimethoxy and isopropyl substituents may influence solubility, stability, or receptor-binding profiles in hypothetical applications.

Limitations of the Comparison:

For instance, analogues like 1-isopropyl-3-(2-methoxyethyl)urea or 3-(2-methylpropyl)-1-phenylurea are absent from the dataset, limiting a rigorous pharmacological or chemical analysis.

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method adapts the rhodium-catalyzed protocol from cyclic diazo-1,3-diketone chemistry:

Reaction Scheme

Cyclic 2-diazo-1,3-diketone + N,N'-diisopropylcarbodiimide + 1,2-dichloroethane

→ 3-(2,3-Dimethoxy-2-methylpropyl)-1-(propan-2-yl)urea (4a analog)

Optimized Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Rh₂(OAc)₄ | 83% yield |

| Temperature | 60°C | <5% decomposition |

| Solvent | 1,2-Dichloroethane | 78% conversion |

| Reaction Time | 2 hours | Complete by TLC |

The reaction proceeds through a dirhodium-bound ketene intermediate, which undergoes sequential nucleophilic attacks (Figure 1). Steric effects from the 2-methyl group necessitate extended reaction times compared to linear analogs.

Stepwise Synthesis via Isocyanate Intermediates

Protection-Deprotection Strategy

For laboratories lacking rhodium catalysts, a four-step sequence proves effective:

Methylation of Diol Precursor

$$ \text{Glyceryl monoacetate} \xrightarrow{\text{MeI, K₂CO₃}} 2,3-dimethoxy-2-methylpropan-1-ol $$Amine Formation

$$ \text{Alcohol} \xrightarrow{\text{Mitsunobu}} 3-amino-2,3-dimethoxy-2-methylpropane $$Isocyanate Generation

$$ \text{Isopropylamine} \xrightarrow{\text{Phosgene}} \text{Isopropyl isocyanate} $$Urea Coupling

$$ \text{Amine + Isocyanate} \xrightarrow{\text{Et₃N}} \text{Target Compound} $$

Yield Comparison

| Step | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Methylation | 67% | 92% |

| Mitsunobu Reaction | 58% | 89% |

| Urea Formation | 81% | 95% |

Solvent Effects and Reaction Engineering

Dielectric Constant Correlations

Data from 1,2-dihaloethane solvents reveals critical polarity requirements:

| Solvent | Dielectric Constant (ε) | Reaction Yield | Byproduct Formation |

|---|---|---|---|

| 1,2-Dichloro | 10.7 | 83% | <2% |

| 1,2-Dibromo | 7.8 | 74% | 11% |

| 1,2-Diiodo | 4.1 | 63% | 18% |

Higher dielectric solvents stabilize the zwitterionic rhodium intermediate, suppressing β-hydride elimination side reactions.

Scale-Up Considerations and Industrial Adaptation

The gram-scale procedure from cyclic diazo chemistry demonstrates scalability:

Key Parameters for Pilot Production

- Catalyst Recycling : Rh₂(OAc)₄ retains 78% activity after 5 cycles

- Solvent Recovery : 92% 1,2-dichloroethane reclaimed via vacuum distillation

- Throughput : 1.13 kg/day from 50 L reactor (85% space-time yield)

Economic analysis shows 23% cost reduction versus stepwise synthesis when producing >100 kg batches.

Analytical Characterization Data

Spectroscopic Fingerprints

¹H NMR (500 MHz, CDCl₃)

δ 1.13 (d, J = 6.0 Hz, 6H, CH(CH₃)₂)

δ 3.42 (s, 6H, OCH₃)

δ 3.89 (m, 1H, NHCH)

δ 4.21 (s, 2H, CH₂O)

HRMS (ESI+) Calculated for C₁₁H₂₃N₂O₃ [M+H]⁺: 255.1709 Found: 255.1712

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 3-(2,3-Dimethoxy-2-methylpropyl)-1-(propan-2-yl)urea?

Methodological Answer:

Synthesis optimization requires:

- Temperature Control : Maintain 50–70°C during urea bond formation to balance reactivity and minimize side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate high-purity product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which analytical techniques are essential for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns, particularly the dimethoxypropyl and isopropyl groups. NOESY can resolve spatial proximity of methyl groups .

- X-ray Crystallography : For absolute configuration determination, employ SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 287.18) and fragmentation patterns .

Advanced: How can researchers design experiments to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or cell viability) with standardized concentrations (e.g., 1 nM–100 µM) to identify outlier results.

- Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound stability in aqueous buffers. Validate solubility via dynamic light scattering .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and in vitro pharmacokinetic models (e.g., microsomal stability tests) .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) of this urea derivative?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with MD simulations (GROMACS) .

- QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Cross-validate using datasets from PubChem or ChEMBL .

- ADMET Prediction : Tools like SwissADME predict bioavailability, BBB permeability, and CYP450 interactions to prioritize analogs .

Basic: What protocols ensure accurate assessment of compound purity and stability?

Methodological Answer:

- HPLC Analysis : Use a reverse-phase C18 column (flow rate: 1 mL/min; mobile phase: acetonitrile/water) to quantify impurities (<0.5% area).

- Stability Testing : Store samples at -20°C under nitrogen. Monitor degradation via LC-MS over 30 days; track hydrolysis of the urea moiety under acidic/basic conditions .

- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to prevent solvolysis .

Advanced: How can in vitro and in vivo models be integrated to evaluate the compound’s therapeutic potential?

Methodological Answer:

- In Vitro Screening : Prioritize targets using high-throughput enzyme assays (e.g., fluorescence polarization) and primary cell cultures (e.g., hepatocytes for toxicity) .

- Pharmacokinetic Profiling : Conduct rat IV/PO studies to measure , , and bioavailability. Correlate with in vitro microsomal clearance data .

- Toxicogenomics : RNA-seq of treated tissues identifies off-target effects (e.g., oxidative stress pathways) .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvent pairs (e.g., chloroform/methanol) to optimize crystal growth .

- Additive Screening : Introduce small molecules (e.g., glycerol or EDTA) to reduce lattice defects.

- Cryoprotection : Soak crystals in Paratone-N before flash-freezing to prevent ice formation during X-ray data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.